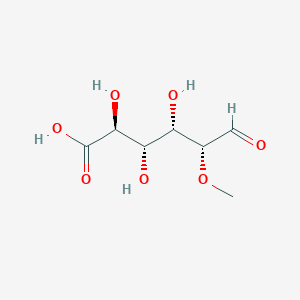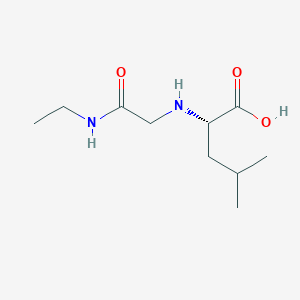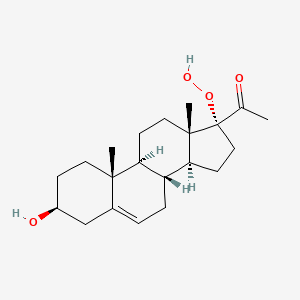![molecular formula C16H21NO3 B1196113 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B1196113.png)
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Overview
Description
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, also known as N-Demethylatropine, is a tropane alkaloid with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is a derivative of atropine, a well-known anticholinergic agent. This compound is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including bronchodilators like ipratropium bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is commonly synthesized through the N-demethylation of atropine. One efficient method involves electrochemical N-demethylation using a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature . This method avoids hazardous oxidizing agents and toxic solvents, making it a greener alternative.
Industrial Production Methods: In industrial settings, noratropine is produced via oxidative N-demethylation of atropine using hydrogen peroxide (H2O2) in the presence of a FeIII-TAML catalyst . This method yields noratropine as the main product along with minor by-products such as N-formyl-noratropine .
Chemical Reactions Analysis
Types of Reactions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Conversion of noratropine to its N-oxide derivative.
Reduction: Reduction of noratropine to form tropine.
Substitution: Alkylation of noratropine to produce derivatives like N-isopropyl-noratropine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and FeIII-TAML catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides such as isopropyl bromide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Tropine.
Substitution: N-isopropyl-noratropine.
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various tropane derivatives.
Biology: Studied for its interactions with muscarinic receptors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as bronchodilation and reduced secretions . The primary molecular targets are the muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Atropine: A tropane alkaloid with a similar structure but with an N-methyl group.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of atropine with a shorter duration of action.
Norscopolamine: A nortropane derivative similar to noratropine.
Uniqueness: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is unique due to its role as an intermediate in the synthesis of important pharmaceutical agents like ipratropium bromide. Its selective N-demethylation process and greener synthesis methods make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903302 | |
| Record name | NoName_3947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1196031.png)

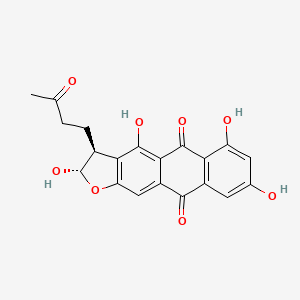
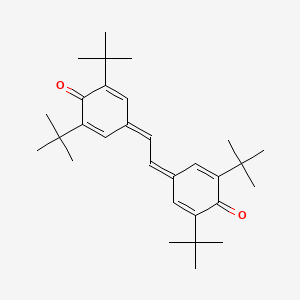
![(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B1196036.png)

![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)
![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)
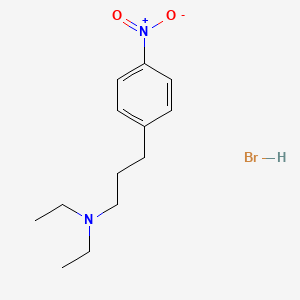
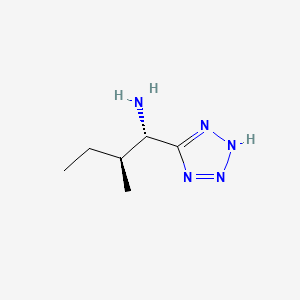
![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)
